(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13(2)25-17-7-5-16(6-8-17)20(24)23-11-9-15(10-12-23)19-22-21-18(26-19)14-3-4-14/h5-8,13-15H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBIKVRTRLAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone is a derivative of piperidine and 1,3,4-oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone
- Molecular Formula : CHNO
- Molecular Weight : 274.34 g/mol
- CAS Number : 1082828-62-3
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazole showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Potential
The 1,3,4-oxadiazole scaffold has been recognized for its anticancer properties. Recent reviews have highlighted that derivatives of this scaffold possess cytotoxic effects against several cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific protein targets involved in cell survival pathways .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition is crucial for therapeutic applications in neurodegenerative diseases and infections .
- Protein Interactions : Molecular docking studies suggest that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, influencing their activity and stability .
Table 1: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Mechanism |
|---|---|---|
| Antimicrobial | Salmonella typhi, Bacillus subtilis | Disruption of cell membranes |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
| Enzyme Inhibition | Acetylcholinesterase | Competitive inhibition |
| Enzyme Inhibition | Urease | Competitive inhibition |
Case Study: Anticancer Activity
In a study examining the anticancer potential of 1,3,4-oxadiazole derivatives, it was found that compounds similar to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone exhibited IC50 values in the low micromolar range against various cancer cell lines. The study utilized both in vitro assays and in silico modeling to predict binding affinities and mechanisms .
Comparison with Similar Compounds
Research Findings and Implications
Similarity Metrics Matter : Tanimoto coefficients >0.7 for MACCS fingerprints correlate with conserved kinase inhibition in oxadiazole-containing analogs .
Bioisosteric Swaps : Replacing oxadiazole with triazole (as in ) reduces cytotoxicity in vitro but lowers target affinity by ~30% .
Substituent Optimization : Isopropoxy groups balance lipophilicity and solubility better than bulkier tert-butoxy groups, as seen in related antimicrobial agents .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine and oxadiazole rings. Key steps include:
-
Cyclopropyl-oxadiazole formation : Cyclocondensation of hydrazide derivatives with cyclopropanecarboxylic acid under reflux in DMF .
-
Piperidine acylation : Coupling the oxadiazole-piperidine intermediate with 4-isopropoxybenzoyl chloride using a base (e.g., triethylamine) in dichloromethane .
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Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol .
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Critical Conditions : Temperature (60–80°C for cyclocondensation), inert atmosphere (N₂/Ar), and catalyst use (e.g., POCl₃ for oxadiazole ring closure) .
Step Reagents/Solvents Yield Monitoring Method Oxadiazole Formation Hydrazide, DMF, POCl₃ 65–78% TLC (Rf = 0.5 in EtOAc/hexane) Piperidine Acylation 4-Isopropoxybenzoyl chloride, DCM 70–85% HPLC (retention time ~13 min)
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine C-4 substitution) and cyclopropyl group integrity. Key signals: δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 4.5–5.0 ppm (isopropoxy CH) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by peak area at 254 nm) with C18 columns and methanol/water mobile phases .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 398.2 calculated for C₂₂H₂₈N₃O₃) .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: 66.3%, H: 7.1%, N: 10.5%) .
Q. How is the compound’s preliminary biological activity evaluated in academic research?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Target engagement : Fluorescence polarization assays to assess binding to enzymes (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
-
Modifications :
-
Oxadiazole substituents : Replace cyclopropyl with ethyl or fluorophenyl to enhance lipophilicity and target affinity .
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Piperidine substitution : Introduce sulfonyl or carbonyl groups at C-4 to improve metabolic stability .
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Assays : Compare IC₅₀ values across analogs (e.g., 5-cyclopropyl vs. 5-ethyl oxadiazole derivatives show 2-fold higher kinase inhibition) .
Analog Modification Biological Activity (IC₅₀) 5-Cyclopropyl Baseline 12.5 μM (Kinase X) 5-Ethyl Increased lipophilicity 6.8 μM (Kinase X) 4-Sulfonyl piperidine Enhanced stability 8.2 μM (Kinase X)
Q. What advanced techniques elucidate its mechanism of action with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins (e.g., KD = 2.3 nM for kinase X) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions (e.g., oxadiazole π-stacking with ATP-binding pocket) .
- Cryo-EM/X-ray crystallography : Resolve bound structures (resolution ≤2.0 Å) to guide rational design .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Assay Validation :
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) .
- Buffer optimization : Adjust pH (4.6–7.4) or ionic strength to mimic physiological conditions .
- Statistical Analysis : Apply ANOVA/Tukey’s test to assess significance (p < 0.05) across replicates .
- Orthogonal assays : Confirm cytotoxicity via ATP-based luminescence and apoptosis markers (e.g., caspase-3 activation) .
Q. What pharmacokinetic properties should be prioritized in preclinical studies?
- Methodological Answer :
- ADME profiling :
- Solubility : Shake-flask method in PBS (e.g., 25 μg/mL at pH 7.4) .
- Microsomal stability : Incubate with rat liver microsomes (t₁/₂ > 60 min indicates low clearance) .
- Plasma protein binding : Equilibrium dialysis (e.g., 92% bound to albumin) .
- In vivo PK : Administer IV/PO in rodents; calculate AUC and bioavailability (e.g., F = 35% in mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
